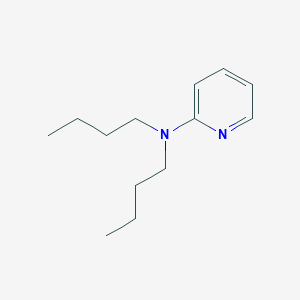

N,N-dibutylpyridin-2-amine

Description

Significance of Substituted Pyridin-2-amines in Modern Organic Synthesis and Catalysis

Substituted pyridin-2-amines are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their importance stems from their versatile structural framework, which features a pyridine (B92270) ring substituted with an amino group at the 2-position. This arrangement provides a unique combination of electronic and steric properties, making them highly effective as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the amino group can act as a bidentate chelate, forming stable complexes with a variety of metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This chelating ability is crucial for stabilizing the metal center and influencing the outcome of catalytic reactions.

The versatility of substituted pyridin-2-amines is further enhanced by the ease with which their structure can be modified. vot.pl By introducing different substituents on the pyridine ring or the amino group, researchers can fine-tune the steric and electronic environment around the metal center. This "ligand tuning" is a powerful strategy for controlling the reactivity and selectivity of a catalytic process. nih.gov For instance, bulky substituents can create a specific steric pocket around the metal, influencing the regioselectivity or enantioselectivity of a reaction. Similarly, electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting its catalytic activity.

This tunability has led to the widespread application of substituted pyridin-2-amines in a range of important organic transformations. They have proven to be effective ligands in cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Furthermore, their ability to act as directing groups in C-H activation reactions has opened up new avenues for the efficient and selective functionalization of organic molecules. rsc.org The stable metal complexes formed with these ligands can facilitate the cleavage of otherwise unreactive C-H bonds, allowing for the direct introduction of new functional groups.

The coordination chemistry of 2-aminopyridines is diverse, with the potential for chelating, bridging, and even monodentate coordination to a metal center. mdpi.com This flexibility in binding modes further contributes to their utility in catalysis, allowing them to adapt to the geometric and electronic requirements of different catalytic cycles. The development of novel synthetic methods for preparing a wide array of substituted pyridin-2-amines continues to be an active area of research, driven by the ongoing demand for new and improved catalysts for organic synthesis.

Overview of N,N-Dibutylpyridin-2-amine's Position in Ligand Design and Synthetic Methodologies

This compound, a specific member of the substituted pyridin-2-amine family, serves as a valuable building block and intermediate in various synthetic methodologies. Its structure, featuring two butyl groups on the amino nitrogen, imparts specific steric and electronic characteristics that influence its reactivity and utility.

One of the primary areas where this compound and its derivatives are encountered is in the synthesis of more complex molecules, often through transition metal-catalyzed cross-coupling reactions. For example, the synthesis of 6-bromo-N,N-dibutylpyridin-2-amine has been reported as an intermediate in the preparation of diarylurea derivatives that act as allosteric modulators of the cannabinoid CB1 receptor. semanticscholar.org This highlights the role of the this compound scaffold in medicinal chemistry research.

The synthesis of this compound itself can be achieved through established methods such as the Ullmann-type amination. One reported synthesis involves the copper-catalyzed cross-coupling of 2-chloropyridine (B119429) with dibutylamine (B89481). frontiersin.org This reaction, carried out in a deep eutectic solvent, demonstrates a more environmentally benign approach to the synthesis of such compounds. Another method involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds. nih.govrsc.org

The physical and spectroscopic properties of this compound have been characterized, providing essential data for its identification and use in further synthetic transformations.

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | frontiersin.org |

| Molecular Formula | C13H22N2 | frontiersin.org |

| Molecular Weight | 206.33 g/mol | frontiersin.org |

| Boiling Point | 304.6 °C at 760 mmHg | |

| Density | 0.939 g/cm³ |

While direct and extensive studies on this compound as a primary ligand in catalytic systems are not as prevalent as for other substituted pyridines, its role as a key synthetic intermediate is well-documented. The butyl groups provide a degree of lipophilicity and steric bulk that can be advantageous in certain synthetic contexts, influencing solubility and reactivity. Its derivatives, such as the aforementioned 6-bromo-N,N-dibutylpyridin-2-amine, are valuable precursors for further functionalization, allowing for the introduction of a wide range of substituents onto the pyridine ring through subsequent cross-coupling reactions. This positions this compound as a versatile platform for the construction of more complex and functionally diverse molecules in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

50616-08-5 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N,N-dibutylpyridin-2-amine |

InChI |

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3 |

InChI Key |

UYXAKLRISOVNIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC=N1 |

Origin of Product |

United States |

Ii. Methodological Advances in the Synthesis of N,n Dibutylpyridin 2 Amine and Its Derivatives

Transition Metal-Catalyzed C–N Bond Formation Approaches

The formation of a C–N bond between the pyridine (B92270) ring and a secondary amine like dibutylamine (B89481) can be effectively achieved through cross-coupling reactions. Both palladium and copper-based catalytic systems have been extensively explored for this transformation, each offering distinct advantages in terms of reaction conditions, catalyst stability, and substrate compatibility.

Palladium-catalyzed amination, most notably the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of arylamines. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org

The synthesis of N,N-disubstituted pyridin-2-amines via Buchwald-Hartwig amination typically involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with a secondary amine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For the amination of 2-chloropyridines, ligands such as the bulky biarylphosphine XPhos or the wide-bite-angle ligand Xantphos have proven effective in facilitating the reaction. nih.govnih.govrsc.org Strong bases like sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine and facilitate the catalytic cycle. nih.gov

The general catalytic cycle for the Buchwald-Hartwig amination is understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

A representative set of conditions for the Buchwald-Hartwig amination of a heteroaryl chloride with a secondary amine is presented in the interactive data table below.

Interactive Data Table: Representative Buchwald-Hartwig Amination Conditions

| Parameter | Value |

| Aryl Halide | 2-Chloropyridine |

| Amine | Secondary Amine (e.g., Dibutylamine) |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Xantphos |

| Base | NaOtBu (Sodium tert-butoxide) |

| Solvent | Toluene |

| Temperature | 80-110 °C |

In the quest for more sustainable and recyclable catalytic systems, palladium nanoparticles (PdNPs) have emerged as a promising alternative to homogeneous palladium complexes. rsc.orgnsf.gov These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. PdNPs can be supported on various materials, including carbon nanotubes (CNTs), which provide a high surface area and enhance catalyst stability. rsc.orgresearchgate.netrug.nl

The catalytic activity of supported PdNPs in C–N cross-coupling reactions is influenced by factors such as nanoparticle size, the nature of the support, and the reaction conditions. rsc.orgrsc.org For instance, palladium nanoparticles supported on amine-functionalized multi-walled carbon nanotubes (Pd/MWCNTs-NH₂) have demonstrated excellent catalytic activity for Buchwald-Hartwig amination reactions under microwave irradiation, allowing for significantly reduced reaction times. nsf.gov The amine functional groups on the CNTs can help to stabilize the palladium nanoparticles and prevent their aggregation, thereby maintaining high catalytic activity over multiple cycles. researchgate.net

The use of preformed thiolate-stabilized palladium nanoparticles deposited on multi-walled carbon nanotubes has been shown to create a highly active and recyclable catalyst for various cross-coupling reactions. rsc.org While specific examples for the synthesis of N,N-dibutylpyridin-2-amine are not extensively documented, the general applicability of these systems to C-N bond formation suggests their potential in this context.

The choice of base in palladium-catalyzed amination is critical and can significantly impact the reaction rate and efficiency. While inorganic bases like sodium tert-butoxide are common, soluble organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have gained attention as they can lead to more homogeneous reaction conditions. researchgate.net

The role of the organic base is not merely to deprotonate the amine. Mechanistic studies have shown that the base can influence the catalytic cycle in more complex ways. researchgate.net For instance, in some systems, the base can coordinate to the palladium center, affecting the rate of oxidative addition or reductive elimination. researchgate.net The use of a dual-base system, such as DBU in combination with sodium trifluoroacetate (B77799) (NaTFA), has been shown to enable the amidation and amination of challenging (hetero)aryl chlorides under homogeneous conditions. researchgate.net The exact mechanism of facilitation by organic bases can be substrate and ligand-dependent, but it is clear that their role extends beyond simple proton abstraction and can involve direct participation in the catalytic cycle. researchgate.net

Copper-catalyzed C–N bond formation, particularly the Ullmann condensation, represents one of the earliest methods for arylamine synthesis. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more efficient protocols. organic-chemistry.org

A significant advancement in the Ullmann-type synthesis of N,N-dialkylpyridin-2-amines has been the use of deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media. A study has detailed the synthesis of this compound from 2-bromopyridine (B144113) and dibutylamine using a copper(I) iodide (CuI) catalyst in a choline (B1196258) chloride/glycerol (ChCl/Gly) deep eutectic solvent.

This approach offers several advantages, including milder reaction conditions (100 °C), the absence of a ligand, and the ability to conduct the reaction in air. The deep eutectic solvent not only acts as the reaction medium but may also play a role in stabilizing the copper catalyst. The product, this compound, was obtained in an 80% yield under these sustainable conditions.

Interactive Data Table: Ullmann-Type Synthesis of this compound in a Deep Eutectic Solvent

| Parameter | Value |

| Aryl Halide | 2-Bromopyridine |

| Amine | Dibutylamine |

| Catalyst | CuI (10 mol%) |

| Base | K₂CO₃ |

| Solvent | Choline Chloride/Glycerol (1:2) |

| Temperature | 100 °C |

| Yield | 80% |

This method highlights a move towards greener and more sustainable practices in chemical synthesis, offering a viable and efficient alternative to traditional palladium-catalyzed methods for the preparation of this compound and its derivatives.

Copper-Catalyzed Aminations

Ligand-Free Copper Catalysis Approaches

The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, has been revitalized through the development of ligand-free copper-catalyzed systems. These approaches circumvent the need for often expensive and air-sensitive ligands, simplifying the reaction setup and purification processes. The use of copper(I) or copper(II) salts, or even copper nanoparticles, in the absence of external chelating ligands, has proven effective for the N-arylation of various amines, including the amination of halopyridines. semanticscholar.orgnih.gov

In a typical ligand-free approach for the synthesis of a compound analogous to this compound, a 2-halopyridine (commonly 2-chloropyridine or 2-bromopyridine) is coupled with a secondary amine like dibutylamine. The reaction is generally mediated by a copper source, such as copper(I) iodide (CuI) or copper(II) oxide (CuO), and a base in a high-boiling polar aprotic solvent.

Table 1: Representative Conditions for Ligand-Free Copper-Catalyzed Amination of 2-Halopyridines with Secondary Amines (Note: This table is a representation of typical conditions reported in the literature for similar transformations, as specific data for this compound was not available in the searched sources.)

| Entry | Halopyridine | Amine | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Dibutylamine | CuI (10) | K₂CO₃ | DMF | 120-140 | Moderate to Good |

| 2 | 2-Bromopyridine | Dibutylamine | CuO (15) | Cs₂CO₃ | DMSO | 130-150 | Good to High |

| 3 | 2-Chloropyridine | Dihexylamine | Cu₂O (10) | K₃PO₄ | NMP | 120-150 | Good |

The mechanism of these ligand-free reactions is believed to involve the formation of a copper-amide species in situ, which then undergoes oxidative addition to the halopyridine followed by reductive elimination to yield the desired N,N-dialkylpyridin-2-amine. The simplicity and cost-effectiveness of these ligand-free systems make them an attractive option for the synthesis of this compound.

Magnesium-Mediated Aminations for Pyridin-2-amine Synthesis

Transition-metal-free amination reactions offer an alternative pathway that avoids the cost and potential toxicity associated with transition metals. Magnesium-mediated methods, utilizing magnesium amides, have emerged as a viable option. thieme-connect.de Magnesium amides of the type R₂NMgCl can be prepared by the reaction of a secondary amine with a Grignard reagent, such as isopropylmagnesium chloride. nih.gov These magnesium amides are potent nucleophiles and can participate in nucleophilic aromatic substitution reactions with activated heteroaryl halides.

While direct application for the synthesis of this compound from 2-halopyridines is not extensively documented in the reviewed literature, the principle can be applied. The reaction would involve the in situ or pre-formed magnesium amide of dibutylamine reacting with a 2-halopyridine. The higher reactivity of magnesium amides compared to the free amine allows the reaction to proceed under milder conditions than traditional SNAr reactions that require highly activated substrates or harsh conditions.

Reductive Amination Strategies for the Dibutylamino Moiety

Reductive amination is a highly versatile and widely used method for the formation of amines. mdma.ch This strategy can be employed to introduce the dibutylamino group onto the pyridine-2-amine core.

One-Pot and Sequential Reductive Amination Protocols

The N,N-dibutylation of 2-aminopyridine (B139424) can be achieved through a one-pot or sequential reductive amination process with butyraldehyde (B50154). harvard.educommonorganicchemistry.com In this reaction, 2-aminopyridine first reacts with one equivalent of butyraldehyde to form an imine intermediate, which is then reduced to the N-butylpyridin-2-amine. This secondary amine can then react with a second equivalent of butyraldehyde to form another iminium ion, which is subsequently reduced to the final product, this compound.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is well-suited for one-pot procedures. commonorganicchemistry.comrsc.org It is stable under mildly acidic conditions often used to promote imine formation and is less likely to reduce the aldehyde starting material prematurely compared to other borohydrides like NaBH₄.

Table 2: Typical Conditions for One-Pot Reductive Amination of 2-Aminopyridine with Butyraldehyde

| Entry | Amine | Aldehyde (equiv.) | Reducing Agent (equiv.) | Solvent | Additive | Temp (°C) | Yield (%) |

| 1 | 2-Aminopyridine | Butyraldehyde (2.2) | NaBH(OAc)₃ (2.5) | DCE | Acetic Acid (cat.) | RT | Good to High |

| 2 | 2-Aminopyridine | Butyraldehyde (2.5) | NaBH₃CN (2.5) | Methanol | pH 6-7 | RT | Good |

Hydrogen Borrowing and Hydrogen Auto-Transfer Methodologies

The "hydrogen borrowing" or "hydrogen auto-transfer" concept is a green and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents. researchgate.netnih.govmdpi.com This methodology typically employs a transition-metal catalyst (e.g., based on Ru, Ir, or Ni) that facilitates a tandem oxidation-condensation-reduction sequence. uni-bayreuth.de

In the context of synthesizing this compound, 2-aminopyridine would be reacted with butan-1-ol. The catalyst first dehydrogenates the butanol to butyraldehyde in situ. The aldehyde then condenses with the 2-aminopyridine to form an imine or enamine intermediate. Finally, the metal hydride species, formed during the initial dehydrogenation step, reduces the C=N bond to yield the N-alkylated amine, regenerating the catalyst in the process. nih.gov This process can be repeated to achieve dialkylation. The only byproduct of this reaction is water, making it an environmentally attractive method.

Functionalization and Derivatization of the Pyridine Core

The synthesis of halogenated derivatives of this compound provides valuable intermediates for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of a wide range of functional groups onto the pyridine ring.

Synthesis of Halogenated this compound Intermediates

Halogenated this compound intermediates can be prepared through two main routes: by halogenating this compound itself or by first halogenating 2-aminopyridine and then introducing the dibutylamino group.

The direct bromination of 2-aminopyridine can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine (B118841) and/or 2-amino-3,5-dibromopyridine, depending on the reaction conditions. orgsyn.orgheteroletters.orggoogle.comresearchgate.net Similarly, chlorination can be accomplished using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net For instance, 2-amino-5-chloropyridine (B124133) can be chlorinated with NCS to produce 2-amino-3,5-dichloropyridine.

Once the halogenated 2-aminopyridine is obtained, the dibutylamino moiety can be introduced via the reductive amination protocol described in section 2.2.1.

Table 3: Synthesis of Halogenated 2-Aminopyridine Precursors

| Entry | Starting Material | Halogenating Agent | Product | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Aminopyridine | NBS | 2-Amino-5-bromopyridine | Acetonitrile | 0-5 | Good |

| 2 | 2-Amino-5-chloropyridine | NCS | 2-Amino-3,5-dichloropyridine | DMF/Methanol | 45 | 70.5 |

These halogenated intermediates serve as versatile building blocks for creating a diverse library of this compound derivatives with potential applications in various fields of chemistry.

Synthesis via Nitrile and Amide Reduction Pathways

The synthesis of N,N-dialkylated aminopyridines, such as this compound, can be approached through the chemical reduction of nitrogen-containing functional groups like nitriles and amides. These pathways offer robust methods for creating the desired C-N bonds and achieving the target molecular architecture.

Nitrile Reduction: The reduction of nitriles is a fundamental transformation in organic chemistry for producing primary amines. wikipedia.orgyoutube.com This process typically involves catalytic hydrogenation or the use of stoichiometric hydride reagents. wikipedia.org For instance, the reduction of 2-cyanopyridine (B140075) (picolinonitrile) would primarily yield (pyridin-2-yl)methanamine, a primary amine, where the cyano group's carbon is converted into a methylene (B1212753) group. To arrive at a tertiary amine like this compound via this route, a subsequent, separate N,N-dibutylation of the resulting primary amine would be necessary.

Common reagents for nitrile reduction include powerful hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.orgyoutube.com While effective for creating primary amines, this multi-step approach (reduction followed by alkylation) is often less direct than other methods for synthesizing tertiary amines.

Amide Reduction: A more direct precursor for the synthesis of this compound is the corresponding amide, N,N-dibutylpicolinamide. This amide can be prepared by reacting picolinic acid (pyridine-2-carboxylic acid) or its acyl chloride derivative with dibutylamine. The subsequent reduction of the amide carbonyl group directly yields the target tertiary amine.

The reduction of tertiary amides to tertiary amines is a standard transformation, commonly achieved with strong reducing agents that can effectively reduce the resonance-stabilized amide bond without cleaving the C-N bonds. Lithium aluminum hydride is a frequently used reagent for this purpose. The reaction proceeds by the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by the elimination of an aluminate-oxygen species to give the final amine product. Alternative reagents include borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).

Reductive Amination: A highly efficient and widely utilized alternative for synthesizing N,N-disubstituted amines is reductive amination. wikipedia.orglibretexts.org This method can be adapted to produce this compound by reacting 2-aminopyridine with butanal (butyraldehyde). The initial reaction between the primary amine and the aldehyde forms a hemiaminal, which then dehydrates to an imine intermediate. This imine is subsequently reduced in situ to the secondary amine, N-butylpyridin-2-amine. A second reductive amination event with another molecule of butanal converts the secondary amine into the desired tertiary amine, this compound. youtube.comyoutube.com

This process can often be performed as a one-pot reaction, which is advantageous in terms of efficiency and waste reduction. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are selective for the reduction of the protonated imine over the starting aldehyde, preventing the unwanted conversion of the aldehyde to butanol. wikipedia.orglibretexts.org

| Pathway | Precursor | Key Reagents | Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|---|

| Nitrile Reduction | 2-Cyanopyridine | LiAlH₄ or H₂/Raney Ni | Imine | Primary Amine | wikipedia.org |

| Amide Reduction | N,N-Dibutylpicolinamide | LiAlH₄ or BH₃·THF | Iminium ion complex | Tertiary Amine | libretexts.org |

| Reductive Amination | 2-Aminopyridine + Butanal | NaBH₃CN or NaBH(OAc)₃ | Imine/Iminium ion | Tertiary Amine | wikipedia.orgchim.it |

Regioselective Substitution and Cyclization Reactions Utilizing Pyridin-2-amines

Pyridin-2-amines are valuable synthons in medicinal and materials chemistry due to their unique electronic properties and the presence of two nucleophilic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This dual reactivity allows them to be used in a variety of regioselective substitution and cyclization reactions to construct complex heterocyclic systems. N,N-dialkylated derivatives like this compound participate in these reactions, with the bulky alkyl groups influencing steric hindrance and solubility.

Synthesis of Imidazo[1,2-a]pyridines: One of the most prominent applications of 2-aminopyridines is in the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in drug discovery. This is typically achieved through the Tschitschibabin reaction or related cyclization strategies. In a common approach, 2-aminopyridine reacts with an α-haloketone. The reaction mechanism involves an initial Sₙ2 reaction where the more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration leads to the aromatic fused-ring system.

Recent studies have demonstrated chemodivergent syntheses where reaction conditions can be tuned to selectively produce different products from the same starting materials. rsc.orgrsc.org For example, the reaction between a 2-aminopyridine and an α-bromoketone can be directed to form either an N-(pyridin-2-yl)amide via C-C bond cleavage or a 3-bromoimidazo[1,2-a]pyridine (B1267429) through a one-pot tandem cyclization/bromination, simply by altering the catalyst and solvent system. rsc.orgrsc.org

Regioselective Functionalization: The pyridine ring in 2-aminopyridine derivatives is electron-rich, making it susceptible to electrophilic aromatic substitution, although regioselectivity can be complex. The amino group strongly activates the ring, directing substitution primarily to the 3- and 5-positions. The presence of N,N-dibutyl groups can sterically hinder the 3-position, potentially favoring substitution at the 5-position.

Furthermore, modern cross-coupling reactions provide powerful tools for the regioselective functionalization of pyridin-2-amine precursors. For instance, halogenated 2-aminopyridines can undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce carbon or nitrogen substituents at specific positions on the pyridine ring. The Goldberg reaction, a copper-catalyzed N-arylation, provides an effective method for preparing N-aryl-2-aminopyridines from 2-bromopyridine, which can then be utilized in further synthetic elaborations. nih.gov

| Reaction Type | Reactants | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Cyclization/Bromination | 2-Aminopyridine + α-Bromoketone | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine | rsc.orgrsc.org |

| Amide Formation | 2-Aminopyridine + α-Bromoketone | I₂, TBHP, Toluene | N-(Pyridin-2-yl)amide | rsc.orgrsc.org |

| Goldberg Reaction | 2-Bromopyridine + Secondary Formamide | CuI, 1,10-phenanthroline | N-Alkyl(aryl)-2-aminopyridine | nih.gov |

| Three-Component Coupling | Pyridine N-oxide + Carboxylic Acid + Amine | Phosphetane Catalyst | 2-Amidopyridine | nih.gov |

Iii. Mechanistic Investigations of Reactivity and Transformation Pathways

Elucidation of Catalytic Cycles in C–N Coupling Reactions Involving N,N-Dibutylpyridin-2-amine Analogues

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds, and aminopyridine derivatives are common substrates. Mechanistic studies provide a deeper understanding of the catalytic cycle, which generally involves oxidative addition, base-mediated amine coordination and deprotonation, and reductive elimination. numberanalytics.com

Studies using various biarylphosphine ligands have shown that the nature of the ligand significantly impacts reaction rates. mit.edu For instance, density functional theory (DFT) calculations on the amination reaction with different ligands like BrettPhos and RuPhos revealed that the rate-limiting step can shift. For the Pd-BrettPhos system, oxidative addition is rate-limiting, whereas for the Pd-RuPhos system, it is the final reductive elimination step. nih.gov This shift is attributed to differences in the steric hindrance and electronic structures of the catalyst-ligand complexes. nih.gov

Hammett studies, which correlate reaction rates with the electronic properties of substituents on the aromatic rings of the substrates, have been employed to probe the mechanism of C-N coupling. mit.edu In ruthenium-catalyzed deaminative coupling reactions, a Hammett plot for reactions of para-substituted imines showed a strong promotional effect from electron-releasing groups on the amine substrate (ρ = -0.96 ± 0.1), indicating a buildup of positive charge in the transition state. marquette.edu Conversely, a moderate promotional effect was seen with electron-withdrawing groups on the ketone substrates (ρ = +0.24 ± 0.1). marquette.edu Kinetic experiments on certain palladium-catalyzed systems have demonstrated an inverse dependence on the concentration of both the amine and aryl halide, suggesting a complex reaction network for the oxidative addition step. mit.edu

| Catalyst System | Rate-Limiting Step | Supporting Evidence | Reference |

|---|---|---|---|

| Generic Buchwald-Hartwig | Oxidative Addition | General mechanistic consensus, NMR studies. | numberanalytics.comcore.ac.uk |

| Pd-BrettPhos | Oxidative Addition | DFT calculations showing a higher energy barrier for this step. | nih.gov |

| Pd-RuPhos | Reductive Elimination | DFT calculations indicating this step has the highest energy barrier. | nih.gov |

| Ru-Catecholate | Varies with substrate | Hammett plots showing electronic effects of substituents. | marquette.edu |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of reaction mechanisms. DFT calculations allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For C-N coupling reactions, DFT studies have provided significant insights. Calculations have been used to compare the catalytic activity of different ligands by evaluating the energy barriers of key steps like oxidative addition and reductive elimination. nih.gov For example, a comparative DFT study of the ligands BrettPhos and RuPhos in a Buchwald-Hartwig reaction showed how differences in steric and electronic properties modulate the energy profile of the entire catalytic cycle. nih.gov DFT can also be used to study the charge density distribution in aminopyridine molecules, which helps in understanding their reactivity. researchgate.net In the development of catalysts for urea (B33335) synthesis via C-N coupling, computational studies showed that vacancies in the catalyst structure could modulate the local electronic density of the metal atoms, thereby enhancing the adsorption of intermediates and improving coupling efficiency. rsc.org

Nitrosation Reactions of this compound: Kinetic and Mechanistic Considerations

The nitrosation of secondary amines, including this compound, is a well-studied reaction with important implications. The mechanism is highly dependent on pH and the nitrosating agent present. europa.eu Under acidic conditions, nitrous acid (HNO₂) is protonated, and two molecules can form the active nitrosating agent, dinitrogen trioxide (N₂O₃). europa.eu The reaction proceeds via the attack of the lone pair of electrons on the unprotonated amine nitrogen onto N₂O₃. europa.eu

Recent studies have also investigated the role of carbonyl compounds, such as formaldehyde, in catalyzing nitrosation. nih.govnih.gov This catalyzed pathway can become significant, particularly at neutral or high pH. nih.gov A kinetic model for the formaldehyde-catalyzed nitrosation of dibutylamine (B89481) has been developed and validated against experimental data. nih.gov The proposed mechanism involves the initial reaction between the secondary amine and the carbonyl compound to form intermediates like carbinolamines and iminium ions, which then react with the nitrosating species. nih.gov At neutral and basic pH, the iminium ion is considered the dominant intermediate for N-nitrosamine formation in the presence of formaldehyde. nih.gov

Intramolecular Cyclization and Rearrangement Pathways of Aminopyridine Derivatives

Aminopyridine derivatives are versatile building blocks for the synthesis of fused heterocyclic systems due to their ability to undergo intramolecular cyclization reactions. The 2-aminopyridine (B139424) scaffold possesses a special binucleophilic framework, with both the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group capable of acting as nucleophiles. benthamscience.com

A common transformation is the synthesis of imidazo[1,2-a]pyridines. This can be achieved through various pathways, such as the reaction of 2-aminopyridines with α-haloketones, where the initial step is a nucleophilic substitution by the pyridine nitrogen. bio-conferences.org Another route involves a tandem mechanism combining a Michael addition of the 2-aminopyridine to an appropriate substrate, followed by an intramolecular cyclization. bio-conferences.orgnih.gov

Aminopyridine derivatives can also undergo various rearrangement reactions. One such pathway is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that results in a formal two-carbon insertion into a molecule. researchgate.net This has been observed in the reaction of 3-halo-4-aminopyridines with acyl chlorides. researchgate.net Another example is the acid-catalyzed benzidine (B372746) rearrangement of pyridyl diazo compounds, which can proceed through several competing pathways, including researchgate.netresearchgate.net, nih.govresearchgate.net, and europa.eunih.gov sigmatropic rearrangements, depending on the substitution pattern on the pyridine and phenyl rings. a-star.edu.sg The rearrangement of 2-nitraminopyridine in an acidic medium has been proposed to proceed via an intermolecular pathway involving protonation, dissociation, and subsequent ring-nitration. sapub.org

| Reaction Type | Aminopyridine Derivative | Key Mechanistic Feature | Product Class | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 2-Aminopyridines | Binucleophilic attack (pyridine N and amino N). | Imidazo[1,2-a]pyridines | benthamscience.combio-conferences.org |

| Tandem Michael Addition/Cyclization | 2-Aminopyridines | Initial Michael addition followed by intramolecular cyclization. | Imidazo[1,2-a]pyridines | bio-conferences.orgnih.gov |

| Truce-Smiles Rearrangement | 3-Halo-4-aminopyridines | Intramolecular nucleophilic aromatic substitution (SNAr). | Pyridin-4-yl α-substituted acetamides | researchgate.net |

| Benzidine Rearrangement | 2-(Phenyl)diazenylpyridines | Acid-catalyzed sigmatropic rearrangements. | Diaminobiaryls and related isomers | a-star.edu.sg |

| Nitramine Rearrangement | 2-Nitraminopyridine | Intermolecular protonation-dissociation-nitration pathway. | Amino-nitropyridines | sapub.org |

Role of this compound as a Nucleophile and Base in Organic Reactions

Like other amines, this compound can function as both a base and a nucleophile due to the lone pair of electrons on the exocyclic nitrogen atom. libretexts.org Its basicity and nucleophilicity are key determinants of its chemical behavior.

Basicity: Amines are neutral functional groups that are considered basic. libretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). Factors that stabilize the lone pair, such as electron-withdrawing groups, decrease basicity. masterorganicchemistry.com For aminopyridines, the position of the amino group and the electronic nature of the pyridine ring influence basicity.

Nucleophilicity: Nucleophilicity refers to the rate at which a species donates its electron pair to an electrophile. For amines, nucleophilicity generally correlates with basicity: secondary amines are typically more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com However, nucleophilicity is also highly sensitive to steric hindrance. The two butyl groups on the nitrogen of this compound create significant steric bulk, which can reduce its nucleophilicity compared to less hindered secondary amines like diethylamine, despite potentially similar basicity. masterorganicchemistry.com This steric hindrance can be advantageous in situations where its role as a non-nucleophilic base is desired. In contrast, highly nucleophilic but poorly basic species like the azide (B81097) ion are also known. masterorganicchemistry.comlibretexts.org

In catalytic C-N coupling reactions employing soluble organic bases, the relative nucleophilicity of the amine substrate compared to the amine base can determine the turnover-limiting step of the cycle. chemrxiv.org

Insights into N,N-Diacylation Reactions of Related Aminopyridines

The acylation of aminopyridines is a common synthetic transformation. ccsenet.org While mono-acylation is often the desired outcome, the formation of N,N-diacylated products can occur, particularly with deactivated amino-heterocycles like 2-aminopyrimidines and related aminopyridines. researchgate.netsemanticscholar.org

Mechanistic investigations have revealed that the formation of the diacyl product is highly dependent on the strength of the base used in the reaction. semanticscholar.orgresearchgate.net The proposed pathway involves a two-step process:

Mono-acylation: The initial step is the nucleophilic attack of the exocyclic amino group on the acylating agent (e.g., an acid chloride) to form the expected N-monoacyl amide. researchgate.netsemanticscholar.org

Deprotonation and Second Acylation: The resulting mono-acylated amide is significantly more acidic than the starting aminopyridine. researchgate.net In the presence of a relatively strong base, such as triethylamine (B128534) (Et₃N), this amide is readily deprotonated to form a stabilized amide anion. researchgate.netsemanticscholar.org This anion is a potent nucleophile and rapidly attacks a second molecule of the acylating agent to yield the N,N-diacyl product. researchgate.netsemanticscholar.org

The key to controlling the reaction outcome is the choice of base. When a weak base like pyridine is used, it is not strong enough to deprotonate the mono-acylated amide intermediate. semanticscholar.org Consequently, the reaction stops at the mono-acylation stage, and the desired amide is formed cleanly. researchgate.netsemanticscholar.org This understanding allows for the selective synthesis of either mono- or di-acylated products by tuning the reaction conditions. semanticscholar.org

Iv. Coordination Chemistry and Ligand Applications of N,n Dibutylpyridin 2 Amine

Design and Synthesis of Metal Complexes Featuring N,N-Dibutylpyridin-2-amine as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the nature of the metal precursor play a crucial role in determining the final structure of the complex. rsc.org For instance, reacting this compound with metal halides or nitrates can lead to the formation of mononuclear or binuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio. rsc.org

The design of these complexes is often guided by the desired application. For example, in the development of catalysts, the ligand's structure can be modified to tune the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. nih.gov The synthesis process may also involve techniques such as microwave irradiation to enhance reaction rates and yields. ekb.eg

Table 1: Examples of Synthesized this compound Metal Complexes

| Metal Ion | Precursor Salt | Resulting Complex Type | Potential Application |

| Palladium(II) | Pd(OAc)₂ | Mononuclear | Cross-coupling reactions nih.gov |

| Rhodium(I) | [Rh(CO)₂Cl]₂ | Mononuclear | Carbonylative cyclization nih.gov |

| Copper(I) | CuI | Mononuclear | Ullmann-type amination frontiersin.org |

| Nickel(II) | NiBr₂·glyme | Mononuclear | Photoredox catalysis uni-regensburg.de |

Characterization of Coordination Modes (e.g., Mono-, Bi-, Multidentate)

N,N-disubstituted-2-aminopyridine ligands, including this compound, can exhibit various coordination modes. Due to the presence of the pyridyl nitrogen, these ligands can readily form stable complexes with transition metals, acting as a directing group for subsequent reactions. nih.govnih.gov

Monodentate Coordination: In many instances, the ligand coordinates to the metal center solely through the more accessible and typically more basic pyridyl nitrogen atom. The bulky dibutylamino group can sterically hinder the coordination of the amino nitrogen. This mode is common in complexes where the metal center is already coordinated to other bulky ligands.

Bidentate (Chelating) Coordination: this compound can also act as a bidentate ligand, coordinating through both the pyridyl and the amino nitrogen atoms to form a stable five-membered chelate ring. This mode of coordination is often observed with smaller metal ions or when the reaction conditions favor chelation. The ability of N-aryl-2-aminopyridines to form stable metal complexes is a key feature in their application in C-H bond functionalization. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers. This can occur in several ways, for instance, with the pyridyl nitrogen coordinating to one metal and the amino nitrogen to another.

The specific coordination mode adopted is influenced by a combination of factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. Spectroscopic techniques such as IR and NMR, along with single-crystal X-ray diffraction, are instrumental in elucidating the precise coordination geometry of these complexes. rsc.orgrsc.org

Influence of Ligand Sterics and Electronics on Complex Stability and Geometry

The steric and electronic properties of ligands are paramount in determining the stability and geometry of metal complexes. nih.gov In this compound, the two butyl groups introduce significant steric bulk around the amino nitrogen.

Steric Effects: This steric hindrance can influence the coordination geometry by preventing the close approach of other ligands or by favoring a specific coordination number. csic.es For example, the bulky nature of the ligand might favor the formation of tetrahedral or square planar complexes over octahedral ones. mdpi.com The steric repulsion between the dibutylamino group and other ligands can also affect the bond angles and lengths within the complex. illinois.edu

Electronic Effects: The dibutylamino group is an electron-donating group, which increases the electron density on the pyridine (B92270) ring. This enhanced electron-donating ability can strengthen the bond between the pyridyl nitrogen and the metal center, thereby increasing the stability of the complex. The electronic nature of the ligand also influences the reactivity of the metal center in catalytic applications. For instance, more electron-rich ligands can enhance the rate of oxidative addition in cross-coupling reactions.

The interplay between steric and electronic effects is crucial. While the electronic properties might favor strong coordination, excessive steric bulk can destabilize the complex. illinois.edu Therefore, a balance between these two factors is often necessary to achieve a stable and reactive metal complex.

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from this compound and its analogs have emerged as versatile catalysts in a range of organic transformations. The ligand's ability to modulate the electronic and steric environment of the metal center is key to their catalytic efficacy.

Performance in C–N Cross-Coupling Reactions

Palladium- and nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. researchgate.net Metal complexes of this compound have shown promise in this area. The pyridyl nitrogen can act as an ancillary ligand, stabilizing the metal catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The steric bulk of the dibutylamino group can be advantageous in promoting the reductive elimination step, which is often the rate-limiting step in these reactions. Furthermore, the electron-donating nature of the ligand can enhance the nucleophilicity of the metal center, facilitating the oxidative addition of the aryl halide. Recent developments have also highlighted the use of simpler systems, such as tert-butylamine (B42293) acting as both a ligand and a base in nickel-catalyzed photoredox C-N cross-coupling reactions. uni-regensburg.de

Table 2: Representative C-N Cross-Coupling Reactions Catalyzed by Related Amine-Ligated Metal Complexes

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| CuI / K₂CO₃ | Bromobenzene, N,N-dimethylethylenediamine | N¹,N¹-dimethyl-N²-phenylethane-1,2-diamine | 98 | frontiersin.org |

| NiBr₂·glyme / 4CzIPN / t-BuNH₂ | 4-Chlorotoluene, Aniline | 4-Methyl-N-phenylaniline | 95 | uni-regensburg.de |

| Pd(OAc)₂ | N-phenylpyridin-2-amine, Potassium aryltrifluoroborate | N-phenyl-N-(p-tolyl)pyridin-2-amine | 85 | nih.gov |

Exploration in Asymmetric Catalysis (e.g., Chiral N,N'-Dioxides as Analogues)

While this compound itself is achiral, its structural motif has inspired the design of chiral ligands for asymmetric catalysis. A significant area of exploration involves the corresponding chiral N,N'-dioxides. These C₂-symmetric ligands, often derived from readily available amino acids, can coordinate to a variety of metal ions to form well-defined chiral catalysts. rsc.orgnih.gov

These chiral N,N'-dioxide-metal complexes have proven to be highly effective in a wide range of asymmetric transformations, including Friedel-Crafts alkylations, cycloadditions, and nucleophilic additions to carbonyls and imines. nih.govrsc.org The N-oxide moieties act as strong electron donors, creating a Lewis acidic metal center, while the chiral backbone provides a well-defined steric environment to control the enantioselectivity of the reaction. scu.edu.cnencyclopedia.pub The success of these chiral analogues underscores the potential for developing asymmetric versions of catalysts based on the N,N-dialkylpyridin-2-amine scaffold.

Other Catalytic Roles in Organic Transformations (e.g., Tertiary Amine Catalysis)

Beyond their role as ligands in metal-catalyzed reactions, tertiary amines like this compound can also function as organocatalysts. Tertiary amines are known to catalyze a variety of reactions, often by acting as a Lewis base or a Brønsted base. researchgate.net For example, they can be used in reductions and reductive N-alkylation of amides. organic-chemistry.org

In some instances, tertiary amines can be oxidized to their corresponding N-oxides, which are themselves useful reagents and catalysts. sioc-journal.cngoogle.com The catalytic activity of tertiary amines is often dependent on their steric and electronic properties. The bulky nature of the dibutyl groups in this compound could influence its efficacy and selectivity in such organocatalytic transformations.

Advanced Structural Analysis of this compound Metal Complexes

A comprehensive review of the available scientific literature reveals a notable absence of detailed structural studies on metal complexes formed with the ligand this compound. While the coordination chemistry of various aminopyridine derivatives has been a subject of research, specific data from advanced structural analysis techniques such as single-crystal X-ray diffraction or neutron diffraction for complexes of this compound are not present in published works.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are also crucial for structural elucidation in solution. rsc.org For diamagnetic complexes, ¹H and ¹³C NMR can provide significant information about the ligand's symmetry and binding mode upon coordination. For paramagnetic complexes, while the spectra can be more complex, they can still offer insights into the electronic structure and geometry of the complex. nih.gov

Despite the utility of these analytical methods, their application to metal complexes of this compound has not been documented in the accessible literature. Consequently, there are no crystallographic or detailed spectroscopic data to compile into tables of bond lengths, bond angles, or other structural parameters. The synthesis of such complexes may have been performed, but their in-depth structural characterization remains an unaddressed area in the field of coordination chemistry. Further research, involving the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to provide the empirical data needed for a thorough structural discussion.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of N,N-dibutylpyridin-2-amine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometry, orbital energies, and charge distribution.

DFT has become a standard method for studying substituted pyridines due to its balance of computational cost and accuracy. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide an optimized molecular structure. These calculations typically show a pyramidal geometry at the exocyclic nitrogen atom, though the dibutyl groups influence the precise bond angles and dihedral angles.

The electronic structure is elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is generally localized on the aminopyridine moiety, specifically the lone pair of the exocyclic nitrogen and the π-system of the pyridine (B92270) ring, indicating its nucleophilic character. The LUMO is typically a π* orbital of the pyridine ring, suggesting its susceptibility to electrophilic attack on the ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Hartree-Fock calculations, while often less accurate than DFT for electron correlation, provide a foundational understanding of the electronic structure and are a common starting point for more advanced calculations. A comparison of results from HF and DFT methods can offer insights into the importance of electron correlation in describing the system accurately. For similar aminopyridines, DFT methods have been shown to provide results that are in better agreement with experimental data compared to HF. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules, as specific literature data for this compound is not available.

| Parameter | DFT/B3LYP/6-311++G(d,p) | Hartree-Fock/6-311++G(d,p) |

|---|---|---|

| HOMO Energy | -5.8 eV | -6.5 eV |

| LUMO Energy | -0.9 eV | 0.2 eV |

| HOMO-LUMO Gap | 4.9 eV | 6.7 eV |

| Dipole Moment | 2.5 D | 2.8 D |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions. By mapping the potential energy surface, transition states and reaction pathways can be identified, providing a deeper understanding of reaction mechanisms.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, are used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack. For this compound, these calculations would likely indicate that the exocyclic nitrogen atom is the primary site for protonation and alkylation, while electrophilic aromatic substitution would be directed to specific positions on the pyridine ring, influenced by the activating effect of the dibutylamino group.

Computational studies on related 2-aminopyridine (B139424) derivatives have shown that these theoretical models can successfully predict the outcomes of various reactions, guiding synthetic efforts.

Table 2: Predicted Site of Reactivity in this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific literature data for this compound is not available.

| Reaction Type | Predicted Reactive Site | Supporting Descriptor |

|---|---|---|

| Protonation | Exocyclic Nitrogen | Highest Negative Charge, Maxima of Fukui function for electrophilic attack |

| Electrophilic Aromatic Substitution | C5 position of the pyridine ring | Maxima of Fukui function for electrophilic attack on the ring |

| Metal Coordination | Pyridine Ring Nitrogen | Steric accessibility and favorable orbital overlap |

Simulation of Ligand-Metal Interactions and Catalytic Pathways

This compound can act as a ligand in coordination complexes with various metal centers. Computational simulations are employed to study the nature of the ligand-metal bond, the stability of the resulting complexes, and their potential roles in catalysis.

Validation of Theoretical Models with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated spectroscopic properties can be compared with experimental spectra to assess the accuracy of the computational methods.

For instance, the vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. A comparison of the calculated and experimental ¹H and ¹³C NMR spectra can confirm the molecular structure and provide confidence in the accuracy of the computational model. For other pyridine derivatives, a good correlation between theoretical and experimental spectroscopic data has been reported. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths can be compared with the experimental spectrum to understand the nature of the electronic transitions.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a 2-Aminopyridine Analogue (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical correlations for similar molecules, as specific literature data for this compound is not available.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C2) | 160.5 ppm | 159.8 ppm |

| ¹³C NMR Chemical Shift (C6) | 148.2 ppm | 147.5 ppm |

| IR Vibrational Frequency (C=N stretch) | 1610 cm⁻¹ | 1605 cm⁻¹ |

| UV-Vis λmax | 295 nm | 298 nm |

Vi. Broader Applications in Complex Chemical Systems

Strategic Application of N,N-Dibutylpyridin-2-amine as a Synthetic Intermediate

This compound serves as a key building block in the synthesis of various organic molecules, particularly those with potential biological activity or utility in materials science. Its role as a synthetic intermediate is crucial in the construction of intricate molecular frameworks.

The synthesis of bioactive compounds, which are molecules that have an effect on a living organism, is a significant area of research. kit.edu this compound can serve as a precursor for creating derivatives that are foundational to new pharmaceutical scaffolds. mdpi.com The development of novel derivatives of known agents can lead to improved biological and physicochemical profiles. kit.edu For instance, the modification of amine structures is a common strategy in the development of new drugs. researchgate.net The 2-aminopyridine (B139424) moiety, present in this compound, is a key feature in many biologically active compounds. researchgate.net The synthesis of various pyrimidin-2-amine derivatives has been shown to yield compounds with potential antibacterial properties. researchgate.net

The creation of complex molecules often involves multi-step synthetic pathways. For example, the total synthesis of natural products like nagstatin, a potent inhibitor of N-acetyl-β-D-glucosaminidase, has been achieved through intricate synthetic routes involving various intermediates. nih.gov Similarly, the synthesis of cyclophellitol (B163102) and its analogs, which are known β-D-glucosidase inhibitors, highlights the importance of versatile building blocks in creating bioactive molecules. nih.gov While direct synthesis of these specific complex molecules from this compound is not documented, the underlying principles of using amine-containing precursors are relevant.

Fused heterocyclic compounds are molecules where two or more rings share a common bond and contain at least one atom that is not carbon in their ring structure. wikipedia.orguou.ac.in Imidazo[1,2-a]pyridines are an important class of fused heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. sci-hub.sersc.org They are recognized as a "drug prejudice" scaffold due to their frequent appearance in biologically active molecules. rsc.org

The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridine derivatives. sci-hub.seorganic-chemistry.orgnih.gov While specific examples detailing the direct use of this compound in the synthesis of imidazo[1,2-a]pyridines are not prevalent in the provided search results, the general synthetic strategies are applicable. For instance, a common method involves the reaction of a 2-aminopyridine with an α-haloketone. organic-chemistry.org Another approach involves the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amine derivatives. sci-hub.se The development of one-pot, multi-component reactions has also provided efficient routes to these fused heterocyclic systems. mdpi.com

The following table summarizes various synthetic methods for imidazo[1,2-a]pyridines, which could theoretically be adapted for substrates like this compound.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminopyridines and α-bromo-β-keto esters | Thermal and microwave-assisted, solvent-free | Imidazo[1,2-a]pyridine-3-carboxylates | sci-hub.se |

| 2-Aminopyridines and acetophenones | CuI-catalyzed, aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine and phenylacetophenones | CBrCl3 | 3-Phenylimidazo[1,2-a]pyridine | organic-chemistry.org |

| Arylamines and nitriles | I2/KI-mediated oxidative cyclization | Imidazo[1,2-a]pyridin-2-amines | nih.gov |

This compound in Green Chemistry and Sustainable Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. diva-portal.org this compound has been involved in research that aligns with the principles of green chemistry, particularly in the development of more environmentally friendly reaction conditions and recycling strategies.

Deep eutectic solvents (DESs) have emerged as a greener alternative to traditional organic solvents. academie-sciences.frmdpi.com They are typically formed from a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, and they possess properties like low volatility, high thermal stability, and biodegradability. academie-sciences.frmdpi.com

Research has demonstrated the successful synthesis of this compound in a deep eutectic solvent. nih.govfrontiersin.org Specifically, a CuI-catalyzed Ullmann amine cross-coupling reaction between 2-bromopyridine (B144113) and dibutylamine (B89481) was carried out in a choline (B1196258) chloride/glycerol (ChCl/Gly) deep eutectic solvent. nih.govfrontiersin.orgresearchgate.net This reaction proceeded under mild conditions (60–100°C) in the absence of additional ligands, affording this compound in an 80% yield. nih.govfrontiersin.orgfrontiersin.org This approach represents a more sustainable method for amine synthesis compared to traditional methods that often require harsh conditions and volatile organic solvents. nih.govfrontiersin.org

The use of DESs is not limited to the synthesis of this specific amine. They have been employed in a variety of amination reactions, including reductive amination and multicomponent transformations, often leading to higher yields and simplified product isolation. mdpi.com

A key aspect of green chemistry is the ability to recycle and reuse catalysts and reagents to minimize waste. The synthesis of amines in deep eutectic solvents offers advantages in this regard. nih.gov In the CuI-catalyzed synthesis of amines in a DES, the catalyst, the DES, and the base could be easily recycled. nih.gov After the reaction, the product can be extracted with an environmentally responsible solvent, leaving the active copper species in the eutectic mixture, which can then be reused in subsequent reactions. nih.gov

Another strategy for catalyst and reagent recycling involves the use of ionic liquids. For example, in the aza-Michael addition of N-heterocycles to steroids, a guanidine (B92328) base catalyst and an imidazolium (B1220033) ionic liquid were used, which allowed for the recycling of not only the catalyst/solvent mixture but also the excess N-heterocyclic reagent. rsc.org This was achieved by converting the base and excess reagent into ionic species with CO2, which remained in the ionic liquid phase while the product was extracted. rsc.org

Advanced Materials Science Applications (e.g., Polymer Ligand Environments, Coordination Polymer Chemistry)

This compound and its derivatives have potential applications in materials science, particularly in the development of polymers with specific functionalities.

The field of advanced materials science encompasses the design and creation of new materials with novel properties. oatext.com Amine-functionalized materials, including polymers, have been explored for various applications, such as electrode modifiers for detecting heavy metal ions and in the development of self-healing materials. oatext.comresearchgate.net

While direct applications of this compound in advanced materials are not extensively detailed in the provided search results, related compounds offer insights into its potential. For instance, a theoretical study on bis(2-N,6-N-dibutylpyridin-2,6-dicarboxamide)-nickel (II) dichloride, a compound with a similar pyridine-amine structure, investigated its potential in self-healing silicone materials. researchgate.netresearchgate.net This research explored the mechanical properties and stability of the metal complex within a polymer matrix. researchgate.net

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. rsc.orgmonash.edumdpi.comrsc.orgmdpi.com The properties of these materials can be tuned by changing the metal ion or the organic ligand. rsc.orgmdpi.com Amine-based ligands are frequently used in the synthesis of coordination polymers. monash.edu While there are no specific examples of this compound being used as a ligand in the provided search results, its structure suggests it could act as a ligand in coordination chemistry, potentially leading to the formation of novel coordination polymers with interesting properties.

Vii. Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Efficient Catalytic Systems

The utility of N,N-dibutylpyridin-2-amine and its structural analogs extends beyond their synthesis to their potential application as ligands in transition metal catalysis. The pyridyl nitrogen and the exocyclic amine functionality offer multiple coordination sites, making them attractive candidates for stabilizing and activating metal centers in a variety of catalytic transformations.

Future research will likely focus on designing and synthesizing novel catalyst systems where N,N-dialkyl-2-aminopyridines, including this compound, serve as key ancillary ligands. molaid.comresearchgate.netnih.gov Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines can readily form stable complexes with a range of transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This chelating ability is instrumental in facilitating selective C–H bond functionalization and other cross-coupling reactions. rsc.org The development of such systems could lead to catalysts with enhanced activity, selectivity, and stability for a broad spectrum of chemical reactions.

A key area of investigation will be the synthesis of chiral derivatives of this compound to be employed in asymmetric catalysis. The introduction of chirality into the ligand framework is a well-established strategy for achieving high enantioselectivity in metal-catalyzed reactions. mdpi.com By carefully designing the ligand structure, it may be possible to create highly effective catalysts for the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

The following table summarizes potential catalytic applications for ligand systems based on this compound and related structures.

| Catalytic Application | Potential Metal Center | Role of Aminopyridine Ligand | Desired Outcome |

| Cross-Coupling Reactions (e.g., C-N, C-C) | Palladium, Copper, Nickel | Stabilizing ligand, enhances reductive elimination | High yields, broad substrate scope, mild reaction conditions |

| C-H Functionalization/Activation | Rhodium, Ruthenium, Palladium | Directing group, facilitates cyclometalation | High regioselectivity and atom economy in forming complex molecules |

| Asymmetric Hydrogenation | Iridium, Ruthenium | Chiral ligand | Synthesis of enantiomerically enriched products |

| Polymerization | Nickel, Palladium | Controls polymer chain growth and structure | Production of polymers with defined properties |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. asiaresearchnews.commit.eduengineering.org.cnmdpi.com These powerful computational tools can accelerate the discovery and optimization of chemical reactions by analyzing vast datasets to identify patterns and predict outcomes. beilstein-journals.org

For this compound, AI and ML can be employed to:

Predict Optimal Reaction Conditions: Machine learning models can be trained on large databases of chemical reactions to predict the optimal catalyst, solvent, base, and temperature for the synthesis of this compound and its derivatives, as well as for reactions where it is used as a ligand. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources.

Discover Novel Catalysts: AI algorithms can design new ligand structures based on this compound with desired electronic and steric properties for specific catalytic applications. asiaresearchnews.com These in silico designed ligands can then be synthesized and tested experimentally.

Elucidate Reaction Mechanisms: By analyzing experimental data and computational results, ML can help to unravel complex reaction mechanisms, providing a deeper understanding of how catalysts and reagents interact.

Plan Synthetic Routes: Retrosynthesis AI programs can suggest novel and efficient synthetic pathways to this compound and more complex target molecules incorporating this scaffold, starting from commercially available materials. mit.eduengineering.org.cn

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving laboratories" where new reactions and molecules are discovered and optimized with minimal human intervention. mdpi.com

Exploration of Novel Reactivity Patterns for this compound

Beyond its role as a ligand or a simple building block, future research will likely uncover novel reactivity patterns for this compound itself. The interplay between the pyridine (B92270) ring and the dialkylamino group can give rise to unique chemical properties that are yet to be fully explored.

One promising avenue is the investigation of its participation in cascade or multicomponent reactions. For instance, a recent study demonstrated a novel synthetic strategy for generating 2-aminopyridine (B139424) derivatives through a two-component reaction involving aryl vinamidinium salts and 1,1-enediamines. researchgate.net This highlights the potential for developing new, efficient methods for constructing complex molecular architectures from simple precursors.

Furthermore, the oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes, catalyzed by rhodium(III) complexes, to yield N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively, suggests that this compound could undergo similar transformations. acs.org The exploration of such C-H activation/annulation reactions could provide direct access to a variety of valuable heterocyclic compounds. rsc.org

The following table outlines potential areas for exploring novel reactivity.

| Reaction Type | Potential Reactants | Catalyst | Potential Products |

| Cascade Reactions | Vinamidinium salts, 1,1-enediamines | Base (e.g., Triethylamine) | Complex substituted pyridines |

| Oxidative Annulation | Alkynes, Alkenes | Rhodium(III), Palladium(II) | Fused heterocyclic systems (e.g., Indole or Quinolone analogs) |

| Photoredox Catalysis | Aryl halides | Nickel(II)/Photocatalyst | Further functionalized aminopyridines |

| C-H Functionalization | Various coupling partners | Palladium, Rhodium, Ruthenium | ortho-Functionalized derivatives |

Sustainable and Scalable Synthetic Pathways for Industrial Relevance

For this compound to find widespread application in industrial processes, the development of sustainable and scalable synthetic methods is paramount. Current laboratory-scale syntheses often rely on expensive catalysts, harsh reaction conditions, or generate significant waste, limiting their industrial viability. fau.euscielo.br

Future research will focus on "green chemistry" approaches to the synthesis of this compound and other aminopyridines. ijcrcps.com This includes:

Catalyst-Free or Base-Metal Catalysis: Developing synthetic routes that avoid the use of expensive and toxic heavy metals like palladium is a key goal. scielo.brnih.gov Copper-catalyzed methods, such as the Ullmann amination in deep eutectic solvents, represent a step in this direction, offering a more environmentally benign and cost-effective alternative. nih.gov Iron catalysis is also emerging as a sustainable option for various transformations. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. ijcrcps.comnih.gov Research has shown that reactions in an ethanol-water mixture can lead to high yields at ambient temperatures. ijcrcps.com

Atom Economy and Process Intensification: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) and utilizing technologies like flow chemistry can lead to more efficient and less wasteful processes. chemrxiv.org

Scalability: Demonstrating that a synthetic method can be scaled up from the gram to the kilogram or ton scale is crucial for industrial adoption. scielo.br The Goldberg reaction using a CuI/1,10-phenanthroline catalyst has shown promise for the multigram-scale synthesis of related 2-alkyl(aryl)aminopyridines. nih.gov

By focusing on these areas, researchers can develop manufacturing processes for this compound that are not only economically viable but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.